molecular formula C10H18FN B15227465 9-Fluoro-3-azaspiro[5.5]undecane

9-Fluoro-3-azaspiro[5.5]undecane

Cat. No.: B15227465
M. Wt: 171.25 g/mol
InChI Key: SQIPHSUGQNQQOU-UHFFFAOYSA-N
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Description

9-Fluoro-3-azaspiro[5.5]undecane is a spirocyclic compound featuring a fluorine atom at the C9 position and a nitrogen atom in the 3-azaspiro framework. Spiro compounds are characterized by their rigid, three-dimensional structures, which confer unique electronic and steric properties. This structural rigidity often enhances binding specificity to biological targets, making such compounds valuable in medicinal chemistry . The fluorine substituent likely enhances metabolic stability and lipophilicity, which are critical for optimizing pharmacokinetic profiles in drug development.

Properties

Molecular Formula

C10H18FN

Molecular Weight

171.25 g/mol

IUPAC Name

9-fluoro-3-azaspiro[5.5]undecane

InChI

InChI=1S/C10H18FN/c11-9-1-3-10(4-2-9)5-7-12-8-6-10/h9,12H,1-8H2

InChI Key

SQIPHSUGQNQQOU-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CCC1F)CCNCC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Fluoro-3-azaspiro[5.5]undecane typically involves the construction of the spirocyclic framework followed by the introduction of the fluorine atom. One common method is the Prins cyclization reaction, which allows the formation of the spirocyclic scaffold in a single step. This reaction involves the use of aldehydes and alkenes in the presence of an acid catalyst .

Industrial Production Methods

Industrial production of this compound may involve more scalable synthetic routes such as olefin metathesis reactions using Grubbs catalysts. These methods, while complex and expensive, allow for the efficient production of the spirocyclic structure on a larger scale .

Chemical Reactions Analysis

Types of Reactions

9-Fluoro-3-azaspiro[5.5]undecane undergoes various types of chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one atom or group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or alcohols, while substitution reactions can introduce various functional groups into the spirocyclic framework .

Scientific Research Applications

9-Fluoro-3-azaspiro[5.5]undecane has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 9-Fluoro-3-azaspiro[5.5]undecane involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the MmpL3 protein of Mycobacterium tuberculosis, a crucial transporter protein required for the survival of the bacterium. This inhibition disrupts the bacterial cell wall synthesis, leading to the death of the pathogen .

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below summarizes key structural differences and biological activities of 9-fluoro-3-azaspiro[5.5]undecane and related compounds:

Compound Name Substituents/Modifications Biological Activity/Application Key Properties References
This compound Fluorine at C9 Potential antiviral (inferred) High lipophilicity, metabolic stability
3-Azaspiro[5.5]undecane hydrochloride None (parent compound) Modulates M2 protein dynamics in influenza Rigid spiro scaffold
9,9-Difluoro-3-azaspiro[5.5]undecane hydrochloride Two fluorines at C9 Not reported Enhanced lipophilicity
1-Oxa-9-azaspiro[5.5]undecane Oxygen replaces CH2 at C1 Antituberculosis (MmpL3 inhibition) Altered electronic profile
5-(Trifluoromethyl)-9-oxa-2-azaspiro[5.5]undecane Trifluoromethyl at C5, oxygen at C9 Pharmaceutical/agrochemical applications Electron-withdrawing trifluoromethyl group
N-Methyl-9-azaspiro[5.5]undecane-3-one Methyl at N9, ketone at C3 Synthetic intermediate Ketone enables further functionalization

Physicochemical Properties

  • Lipophilicity: Fluorine increases logP values, enhancing blood-brain barrier penetration (e.g., 9,9-difluoro-3-azaspiro[5.5]undecane hydrochloride vs. non-fluorinated analogues) .
  • Synthetic Accessibility : The synthesis of N-methyl-9-azaspiro[5.5]undecane-3-one involves Michael addition and hydrogenation , whereas fluorinated derivatives may require specialized fluorination techniques.

Drug Development

  • Antiviral Agents : Spiropiperidines, including 3-azaspiro[5.5]undecane derivatives, are explored as alternatives to amantadine for resistant influenza strains . Fluorination could mitigate resistance by modifying target interactions.
  • Antituberculosis Therapeutics : 1-Oxa-9-azaspiro[5.5]undecane derivatives show low MIC values against M. tuberculosis . Fluorine’s role in improving bioavailability in this scaffold warrants further study.

Q & A

Q. Resolution Framework :

Replicate studies under identical conditions.

Validate via orthogonal assays (e.g., MIC + time-kill curves).

How to optimize purification of fluorinated spiro compounds with diastereomeric mixtures?

Type : Basic
Answer :

  • Flash Chromatography : Use silica gel with ethyl acetate/hexane (gradient elution).
  • Recrystallization : Optimize solvent polarity (e.g., dichloromethane/pentane).
  • HPLC : Reverse-phase C18 columns for polar derivatives (e.g., rac-3R,4S isomers resolved with MeOH/H2_2O + 0.1% TFA) .

Tip : Monitor purity via 19F NMR^{19}\text{F NMR} to detect fluorine-containing impurities .

What in vitro models are suitable for evaluating the antitubercular activity of 9-Fluoro-3-azaspiro derivatives?

Type : Advanced
Answer :

  • Mycobacterium tuberculosis H37Rv : Assess MIC in Middlebrook 7H9 broth (7-day incubation) .
  • Macrophage Infection Models : Use THP-1 cells infected with M. tuberculosis to measure intracellular killing (EC50_{50}).
  • Resistant Strains : Test against MDR-TB (e.g., strain 1219) to confirm target specificity (MmpL3 inhibition) .

Data Interpretation : Correlate MIC with cytotoxicity (Vero cells, CC50_{50} > 64 µg/mL indicates selectivity) .

How does fluorination influence the metabolic stability of spiro compounds?

Type : Advanced
Answer :

  • CYP450 Inhibition : Fluorine reduces metabolism by CYP3A4 (e.g., t1/2_{1/2} increases from 2.1 to 4.8 hours in human liver microsomes) .
  • Phase II Metabolism : Glucuronidation rates decrease due to steric hindrance at C9.
    Method : Conduct stability assays in hepatocyte suspensions (37°C, 4 hours) with LC-MS/MS quantification .

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